molecular formula C34H31NO6S B12840667 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione

2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione

Cat. No.: B12840667
M. Wt: 581.7 g/mol
InChI Key: GBSWMTIMHHZNPE-ITRDTHECSA-N
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Description

2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, phenylmethoxy, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfanyl group can be reduced to a thiol.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the phenylsulfanyl group may produce a thiol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may be used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its ability to interact with various molecular targets. It may be investigated for its therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-methoxy-6-(methoxymethyl)-2-methylsulfanyloxan-3-yl]isoindole-1,3-dione
  • 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-ethoxy-6-(ethoxymethyl)-2-ethylsulfanyloxan-3-yl]isoindole-1,3-dione

Uniqueness

The uniqueness of 2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C34H31NO6S

Molecular Weight

581.7 g/mol

IUPAC Name

2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C34H31NO6S/c36-30-28(22-39-20-23-12-4-1-5-13-23)41-34(42-25-16-8-3-9-17-25)29(31(30)40-21-24-14-6-2-7-15-24)35-32(37)26-18-10-11-19-27(26)33(35)38/h1-19,28-31,34,36H,20-22H2/t28-,29-,30-,31-,34+/m1/s1

InChI Key

GBSWMTIMHHZNPE-ITRDTHECSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O

Origin of Product

United States

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